1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1097050-94-6 . It has a molecular weight of 273.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O2/c1-4-6-13-14 (15 (19)20)16-17-18 (13)12-8-5-7-11 (9-12)10 (2)3/h5,7-10H,4,6H2,1-3H3, (H,19,20) . This indicates the molecular structure of the compound.Scientific Research Applications
Polymorphism and Isostructurality
Polymorphism and isostructurality studies of triazole derivatives reveal diverse solid-state forms and intermolecular interaction patterns. For instance, polymorphism of biologically active triazole derivatives has been investigated, revealing multiple anhydrous forms and dimorphic behaviors. These studies provide insights into molecular conformation, intermolecular interactions, and crystal packing motifs, contributing to our understanding of their physical and chemical properties (Mazur et al., 2017).
Synthesis and Structure
The synthesis and structural elucidation of triazole derivatives involve a variety of methods, including X-ray diffraction and quantum-chemical calculations. For example, the synthesis of "3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid" and its derivatives highlight the versatility of triazole compounds in chemical synthesis and the potential for creating novel structures with specific properties (Shtabova et al., 2005).
Antimicrobial Activity
Several triazole derivatives have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents, addressing the ongoing need for effective treatments against resistant strains of bacteria and fungi. The evaluation of these compounds against various bacterial and fungal strains demonstrates their potential as starting points for antimicrobial drug development (Holla et al., 2005).
Corrosion Inhibition
Triazole derivatives with phosphonic acid groups have been investigated for their ability to inhibit the corrosion of mild steel in acidic solutions. These studies include electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss measurements, contributing valuable insights into the design of more effective corrosion inhibitors for industrial applications (Hrimla et al., 2020).
Crystal Structure Analysis
The detailed crystal structure analysis of triazole compounds provides foundational knowledge that aids in the understanding of their chemical behavior and potential applications. For instance, studies on the crystal structures of triazole-based compounds have elucidated their molecular arrangements and intermolecular interactions, which are critical for predicting their reactivity and interactions with biological targets (Gonzaga et al., 2016).
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)-5-propyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-6-13-14(15(19)20)16-17-18(13)12-8-5-7-11(9-12)10(2)3/h5,7-10H,4,6H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBOPQGWDSDAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC(=C2)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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